molecular formula C14H9N3 B8355760 5-(3-Aminophenylethynyl)-nicotinonitrile

5-(3-Aminophenylethynyl)-nicotinonitrile

Cat. No. B8355760
M. Wt: 219.24 g/mol
InChI Key: WWENZNSZCPYGQY-UHFFFAOYSA-N
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Patent
US07915424B2

Procedure details

Prepare according to the general procedure outlined in EXAMPLE 30 using 3-ethynylaniline (1.0 g, 8.5 mmol) and 5-bromonicotinonitrile (1.56 g, 8.54 mmol) to give the title compound (0.7 g, 38%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6])#[CH:2].Br[C:11]1[CH:12]=[N:13][CH:14]=[C:15]([CH:18]=1)[C:16]#[N:17]>>[NH2:6][C:5]1[CH:4]=[C:3]([C:1]#[C:2][C:11]2[CH:12]=[N:13][CH:14]=[C:15]([CH:18]=2)[C:16]#[N:17])[CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#C)C=1C=C(N)C=CC1
Step Two
Name
Quantity
1.56 g
Type
reactant
Smiles
BrC=1C=NC=C(C#N)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepare

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C#CC=1C=NC=C(C#N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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